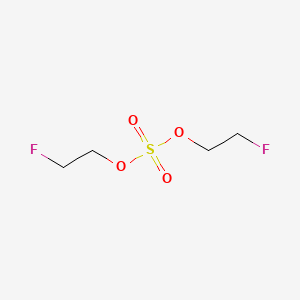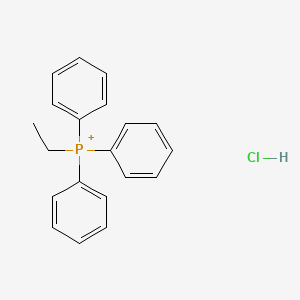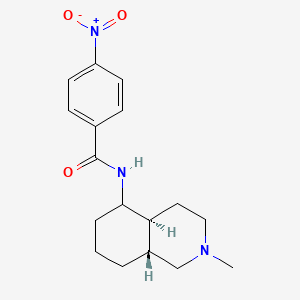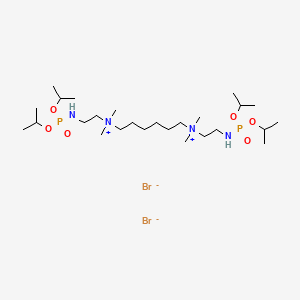
Bis(2-fluoroethyl) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluoroethyl) sulfate: is an organic compound with the molecular formula C₄H₈F₂O₄S and a molecular weight of 190.166 g/mol . It is a sulfate ester derived from 2-fluoroethanol and sulfuric acid. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-fluoroethyl) sulfate can be synthesized through the reaction of 2-fluoroethanol with sulfuric acid. The reaction typically involves the following steps:
Reaction of 2-fluoroethanol with sulfuric acid: This step involves mixing 2-fluoroethanol with concentrated sulfuric acid under controlled temperature conditions to form this compound.
Purification: The crude product is then purified using distillation or recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve continuous flow reactors and advanced purification techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-fluoroethyl) sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Hydrolysis: this compound can be hydrolyzed in the presence of water to form 2-fluoroethanol and sulfuric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a fluoroethylamine derivative.
Hydrolysis: The primary products are 2-fluoroethanol and sulfuric acid.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-fluoroethyl) sulfate is used as a reagent in organic synthesis, particularly in the preparation of fluoroethyl derivatives. It serves as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, surfactants, and other functional materials .
Mecanismo De Acción
The mechanism of action of bis(2-fluoroethyl) sulfate involves its ability to act as an electrophile in chemical reactions. The sulfate group is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, its derivatives can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Bis(2,2,2-trifluoroethyl) ether: Another fluorinated compound with similar applications in organic synthesis and industrial processes.
Bis(trifluoromethyl) sulfate: A related sulfate ester with applications in fluorination reactions and as a reagent in organic synthesis.
Uniqueness: Bis(2-fluoroethyl) sulfate is unique due to its specific reactivity profile and the presence of the fluoroethyl group. This makes it particularly valuable in the synthesis of fluoroethyl derivatives, which have distinct properties compared to other fluorinated compounds .
Propiedades
Número CAS |
381-46-4 |
|---|---|
Fórmula molecular |
C4H8F2O4S |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
bis(2-fluoroethyl) sulfate |
InChI |
InChI=1S/C4H8F2O4S/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 |
Clave InChI |
PUJBCRZKHQJZSC-UHFFFAOYSA-N |
SMILES canónico |
C(CF)OS(=O)(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)


![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)

![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)

![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)


![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)

![5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate](/img/structure/B12817472.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium](/img/structure/B12817474.png)
